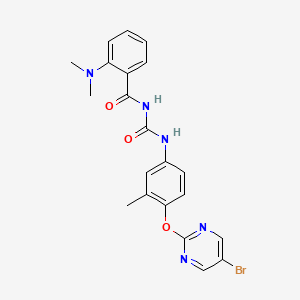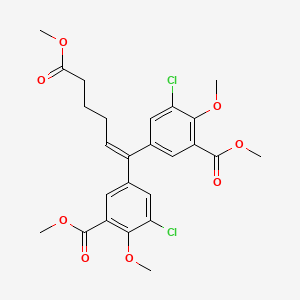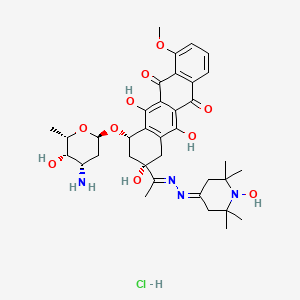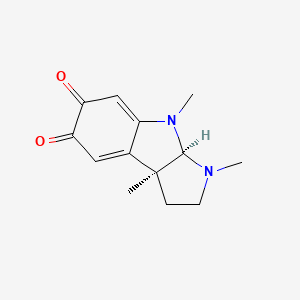
Phénobarbital
Vue d'ensemble
Description
Le phénobarbital, également connu sous le nom de phénobarbitone, est un médicament à base de barbituriques principalement utilisé pour gérer et traiter les crises, y compris l'épilepsie. Il est également utilisé pour ses propriétés sédatives et hypnotiques. Découvert en 1912, le this compound est l'un des médicaments anti-épileptiques les plus anciens encore utilisés aujourd'hui. Il figure sur la Liste des médicaments essentiels de l'Organisation mondiale de la santé en raison de son efficacité et de son importance dans les soins de santé .
Mécanisme D'action
Target of Action
Phenobarbital primarily targets the gamma-aminobutyric acid subtype A (GABAA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to maintain a balance between neuronal excitation and inhibition.
Mode of Action
Phenobarbital acts as an allosteric modulator of the GABAA receptors . It enhances the binding of GABA to its receptors, thereby increasing synaptic inhibition . This results in an elevation of the seizure threshold and a reduction in the spread of seizure activity from a seizure focus . Additionally, Phenobarbital may inhibit calcium channels, leading to a decrease in excitatory transmitter release .
Biochemical Pathways
Phenobarbital’s action on GABAA receptors and calcium channels affects multiple biochemical pathways. By enhancing GABAergic inhibition, it dampens neuronal excitability and reduces the likelihood of seizure initiation. The inhibition of calcium channels disrupts the release of excitatory neurotransmitters, further contributing to its anticonvulsant effects .
Pharmacokinetics
Phenobarbital exhibits high bioavailability (>90%) and is rapidly absorbed following oral administration . Its volume of distribution is approximately 0.61 L/kg in adults and 1.0 L/kg in newborns . Phenobarbital is extensively metabolized in the liver to two major metabolites, p-hydroxyphenobarbital and 9-d-glucopyranosylphenobarbital . The clearance of Phenobarbital can increase due to autoinduction, which may necessitate an upward dosage adjustment when prescribed as monotherapy . In adults, 20–25% of an administered dose is excreted as unchanged phenobarbital in urine .
Result of Action
The molecular and cellular effects of Phenobarbital’s action primarily involve the enhancement of inhibitory neurotransmission and the suppression of excitatory neurotransmission. This results in a decrease in neuronal excitability, which can help to prevent the initiation and spread of seizures .
Action Environment
Environmental factors such as concomitant use of other antiepileptic drugs and individual characteristics like body weight and age can influence the action, efficacy, and stability of Phenobarbital . For instance, other antiepileptic drugs can affect the pharmacokinetics of Phenobarbital, potentially altering its therapeutic efficacy . Furthermore, the rate of Phenobarbital absorption may be influenced by drugs or diseases that affect gastrointestinal motility .
Applications De Recherche Scientifique
Phenobarbital has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for calibration and validation of methods.
Biology: Employed in studies investigating the effects of barbiturates on cellular processes.
Medicine: Extensively used in clinical research for the treatment of epilepsy and other seizure disorders.
Analyse Biochimique
Biochemical Properties
Phenobarbital interacts with gamma-aminobutyric acid (GABA) subtype receptors, increasing synaptic inhibition . It also inhibits glutamate-induced depolarizations . The compound’s interaction with these receptors and enzymes plays a crucial role in its biochemical reactions.
Cellular Effects
Phenobarbital has a significant impact on various types of cells and cellular processes. It influences cell function by increasing synaptic inhibition, which has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus . It may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .
Molecular Mechanism
Phenobarbital exerts its effects at the molecular level primarily by acting on GABAA receptors, increasing synaptic inhibition . This action elevates the seizure threshold and reduces the spread of seizure activity from a seizure focus . Phenobarbital may also inhibit calcium channels, leading to a decrease in excitatory transmitter release .
Temporal Effects in Laboratory Settings
Phenobarbital is extensively metabolized in the liver to two major metabolites . It undergoes autoinduction so that its clearance can increase, which may require an upward dosage adjustment when prescribed as monotherapy . In adults, 20–25% of an administered dose is excreted as unchanged phenobarbital in urine .
Dosage Effects in Animal Models
The effects of Phenobarbital can vary with different dosages in animal models . For instance, it is commonly used to treat seizures in young animals . It is crucial to monitor the dosage as high doses can lead to adverse effects .
Metabolic Pathways
Phenobarbital is extensively metabolized in the liver to two major metabolites . CYP2C9 plays a major role in the metabolism of phenobarbital to p-hydroxyphenobarbital with minor metabolism by CYP2C19 and CYP2E1 .
Transport and Distribution
After oral ingestion, phenobarbital is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.61 L/kg in adults and 1.0 L/kg in newborns . It is distributed to all body tissues .
Subcellular Localization
Given its mechanism of action, it is likely that Phenobarbital primarily localizes in the cytoplasm where it can interact with GABAA receptors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le phénobarbital est synthétisé par une réaction de condensation entre le malonate de diéthyle et l'urée, suivie d'une cyclisation et d'une réaction subséquente avec l'acide phénylacétique. Le processus implique les étapes suivantes :
Condensation : Le malonate de diéthyle réagit avec l'urée en présence d'éthylate de sodium pour former l'acide barbiturique.
Cyclisation : L'acide barbiturique subit une cyclisation pour former l'acide barbiturique 5,5-disubstitué.
Substitution : L'acide barbiturique 5,5-disubstitué réagit avec l'acide phénylacétique pour donner le this compound.
Méthodes de production industrielle : En milieu industriel, le this compound est produit en utilisant des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .
Analyse Des Réactions Chimiques
Types de réactions : Le phénobarbital subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former le p-hydroxythis compound.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques correspondants.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des atomes d'azote.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.
Principaux produits :
Oxydation : p-Hydroxythis compound
Réduction : Dérivés alcooliques du this compound
Substitution : Dérivés halogénés du this compound
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme étalon en chimie analytique pour l'étalonnage et la validation des méthodes.
Biologie : Employé dans des études portant sur les effets des barbituriques sur les processus cellulaires.
Médecine : Largement utilisé dans la recherche clinique pour le traitement de l'épilepsie et d'autres troubles convulsifs.
Industrie : Utilisé dans la formulation de médicaments vétérinaires et comme sédatif dans diverses préparations pharmaceutiques.
5. Mécanisme d'action
Le this compound exerce ses effets en améliorant l'activité de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur du système nerveux central. Il se lie aux récepteurs GABA_A, augmentant la durée d'ouverture du canal ionique chlorure, ce qui conduit à l'hyperpolarisation du neurone et à une diminution de l'excitabilité neuronale. Cette action élève le seuil convulsif et réduit la propagation de l'activité convulsive .
Comparaison Avec Des Composés Similaires
Le phénobarbital est comparé à d'autres barbituriques et anticonvulsifs :
Barbituriques : Les composés similaires comprennent le pentobarbital et le secobarbital. Le this compound est unique en raison de sa durée d'action plus longue et de son potentiel de dépendance plus faible.
Liste des composés similaires :
- Pentobarbital
- Secobarbital
- Valproate
- Lamotrigine
La longue histoire du this compound et son utilisation continue en médecine soulignent son importance et sa polyvalence en tant qu'agent thérapeutique.
Propriétés
IUPAC Name |
5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBREPKUVSBGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-30-7 (mono-hydrochloride salt) | |
| Record name | Phenobarbital [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021122 | |
| Record name | Phenobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenobarbital appears as odorless white crystalline powder or colorless crystals. A saturated aqueous solution is acid to litmus (approximately pH 5). Slightly bitter taste. (NTP, 1992), Solid | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
345 °F (NTP, 1992) | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 57 °F (NTP, 1992), 1 g soluble in: about 1 L water ; 8 mL alcohol; 40 mL chloroform; 12 mL ether; about 700 mL benzene. Solluble in alkali hydroxides and carbonates., LOW LIPID SOLUBILITY, Insoluble in benzene; soluble in ethanol, ethyl ether; slightly soluble in dimehtyl sulfoxide, Soluble in alcohol, ether, chloroform, alkali hydroxides, alkali carbonate solutions, In water, 1.11X10+3 mg/L at 25 °C., 2.76e-01 g/L | |
| Record name | SID51087546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenobarbital | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenobarbital acts on GABAA receptors, increasing synaptic inhibition. This has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus. Phenobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release. The sedative-hypnotic effects of phenobarbital are likely the result of its effect on the polysynaptic midbrain reticular formation, which controls CNS arousal., /Phenobarbital/ produces anticonvulsant effects in subhypnotic doses. The drug lowers serum bilirubin concentrations in neonates and patients with congenital nonhemolytic unconjugated hyperbilirubinemia and patients with chronic intrahepatic cholestasis, presumably by induction of glucuronyl transferase, the enzyme which conjugates bilirubin., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Phenobarbital (12 total), please visit the HSDB record page. | |
| Record name | Phenobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenobarbital | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals (3 different phases), Platelets from water, White, shining, crystalline powder, White, glistening, small crystals or a white, crystalline powder which may show polymorphism | |
CAS No. |
50-06-6 | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenobarbital | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenobarbital [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenobarbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenobarbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenobarbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenobarbital | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQE403BP4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenobarbital | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
345 to 352 °F (NTP, 1992), 174 °C | |
| Record name | PHENOBARBITAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20881 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenobarbital | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenobarbital | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenobarbital | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4-[[4-[[4-[(6,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylphenyl]hydrazinylidene]-3-oxonaphthalene-2,7-disulfonic acid](/img/structure/B1680238.png)


![4-chloro-N-[5-(4-chloroanilino)-1H-1,2,4-triazol-3-yl]-5-methyl-2-sulfanylbenzenesulfonamide](/img/structure/B1680242.png)









